2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE
Description
2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities and potential therapeutic applications. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
2,3-dimethyl-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydropyrrolo[2,3-b]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-12-13(2)23(11-14-7-9-21-10-8-14)19-17(12)18(20)15-5-3-4-6-16(15)22-19/h7-10H,3-6,11H2,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEIXEZLSVAAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(CCCC3)C(=C12)N)CC4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a suitable amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, such as bromine or chlorine, in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)pyridine
- 2-(Chloromethyl)pyridine
- 2-Phenylpyrimido[4,5-b]quinolin-4(3H)-one
Uniqueness
Compared to similar compounds, 2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE stands out due to its unique structural features, such as the pyrroloquinoline core and the specific substitution pattern. These structural characteristics contribute to its distinct biological activities and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
